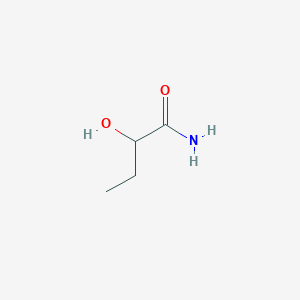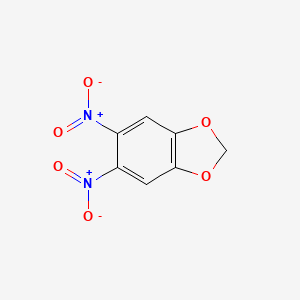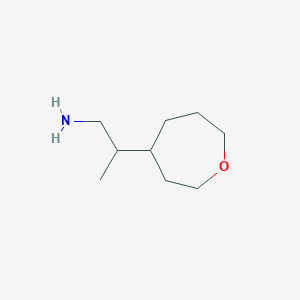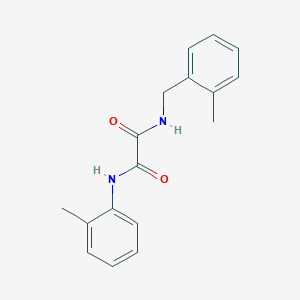
3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl-” is a chemical compound with the molecular formula C12H17N3O4 and a molecular weight of 267.285. It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .
Synthesis Analysis
The synthesis of pyrazinamide derivatives, including “3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl-”, involves designing and creating a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of “3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl-” is determined by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory are executed to obtain spectroscopic and electronic properties .Chemical Reactions Analysis
The chemical reactions involving “3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl-” include the synthesis of novel polymers under solvothermal conditions . These polymers possess various structures, from discrete binuclear structures to one-dimensional infinite chain structures, which further extend into three-dimensional supramolecular structures through hydrogen bonding interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl-” and its derivatives are determined by various methods. For instance, their nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM), and density of states (DOS) analyses are accomplished at B3LYP/6-31G(d,p) level .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
3-Pyrazin-2-ylalanine derivatives are pivotal in the synthesis of complex organic molecules and heterocyclic compounds, with applications extending across pharmaceuticals to material sciences. The chemical versatility of these derivatives enables the formation of various biologically and industrially significant compounds.
- Complex Organic Synthesis : The synthesis of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate demonstrates the utility of 3-pyrazin-2-ylalanine derivatives in creating substituted amino compounds and heterocyclic structures, including pyrroles, pyran-2-ones, and quinolizin-4-ones, through selective removal of protective groups and catalytic transfer hydrogenation. This showcases their role in synthesizing complex organic molecules with high yields and selectivity (Toplak et al., 1999).
- Crystal Engineering and Antioxidant Properties : The structural and antioxidant properties of guanidinium pyrazole-3,5-dicarboxylates highlight the formation of multicomponent crystals, demonstrating the potential of 3-pyrazin-2-ylalanine derivatives in crystal engineering and their biological applications. These compounds exhibit strong fluorescence and possess antibacterial and antioxidant activities, indicating their relevance in developing new materials and medicinal applications (Packiaraj et al., 2016).
Photophysical Studies and Materials Science
- Fluorescent Probes and Photophysical Properties : The efficient synthesis of l-3-(l′-pyrenyl)alanine, a highly fluorescent amino acid derivative, underlines the importance of 3-pyrazin-2-ylalanine in creating fluorescent probes. These probes are crucial for biochemical and conformational studies due to their significant photophysical properties, facilitating advances in materials science and molecular biology (Szymańska et al., 2001).
Coordination Chemistry and Metal-Organic Frameworks
- Metal Complexes and Coordination Chemistry : The synthesis and redox properties of asymmetric (cyclopentadienyl)(ene-1,2-dithiolate)cobalt(III) complexes containing pyrazinyl units reveal the role of 3-pyrazin-2-ylalanine derivatives in forming metal complexes with unique UV/Vis and redox properties. These complexes have implications for understanding redox-active orbitals in coordination chemistry and potentially developing catalysts and sensors (Dicks et al., 2015).
Zukünftige Richtungen
The future directions for “3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl-” and its derivatives include further development and exploration of their potential applications. For instance, they show promise in the field of electrochemical DNA sensing, nonlinear optical properties, and biological activity . Moreover, their high photoluminescence quantum efficiency (PLQY) and simple molecular structure make them suitable for cost-effective multicolor display applications .
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrazin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)6-8-7-13-4-5-14-8/h4-5,7,9H,6H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVJDYKVIJZYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CN=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209527-06-0 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2969945.png)
![8-fluoro-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2969946.png)

![2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2969949.png)


![7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2969953.png)

![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2969956.png)
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2969957.png)
![N-(3,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2969960.png)
![8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2969963.png)